molecular formula C9H10N2O B1624042 2-oxopropanal N-phenylhydrazone CAS No. 5391-74-2

2-oxopropanal N-phenylhydrazone

Cat. No. B1624042
CAS RN: 5391-74-2
M. Wt: 162.19 g/mol
InChI Key: PWELTGGNVDVIGR-JXMROGBWSA-N
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Description

2-oxopropanal N-phenylhydrazone, also known as 2-oxopropanal phenylhydrazone, is a chemical compound used in various scientific research applications. It is a versatile compound that can be used in a variety of ways, including as a reagent, an inhibitor, a catalyst, and a reactant. This compound has been studied extensively in the past few decades and has been found to have many biochemical and physiological effects.

Scientific Research Applications

Biomedical Applications

Hydrazones, including “2-oxopropanal N-phenylhydrazone”, are known for their programmable drug release properties. They can respond to pH environments or be synthesized with specific functional groups to allow for targeted drug delivery. This makes them suitable for a range of biomedical applications, such as anti-inflammatory and anticancer treatments, due to their unique biological action and excellent coordination ability .

Chemistry and Biochemistry

In the field of chemistry, “2-oxopropanal N-phenylhydrazone” is recognized for its potential in synthesizing various heterocyclic compounds. Its chelating ability, ease of synthesis, and potential catalytic applications make it a valuable compound in chemical research and industrial processes .

Pharmacological Research

The compound’s unique biological activity has made it a subject of interest in pharmacological research. It is being explored for its therapeutic potential and could play a role in the development of new drugs .

Industrial Applications

“2-oxopropanal N-phenylhydrazone” has also garnered attention for its industrial applications. It could be used in manufacturing processes, such as the production of polymers and glues, due to its chemical properties.

properties

IUPAC Name

(1E)-1-(phenylhydrazinylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-8(12)7-10-11-9-5-3-2-4-6-9/h2-7,11H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWELTGGNVDVIGR-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=NNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=N/NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420845
Record name 2-oxopropanal N-phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxopropanal N-phenylhydrazone

CAS RN

5391-74-2
Record name NSC3196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-oxopropanal N-phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyruvic aldehyde 1-phenylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxopropanal N-phenylhydrazone

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